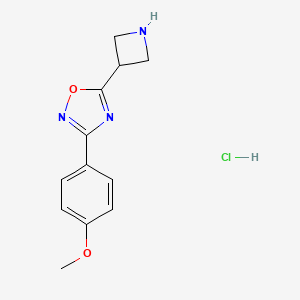

5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride

Description

Historical Development of 1,2,4-Oxadiazole Chemistry

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "furo[ab1]diazole" . For nearly a century, this five-membered ring remained understudied due to challenges in synthetic accessibility and limited recognition of its bioisosteric potential. The 1960s marked a turning point when researchers recognized its structural similarity to esters and amides, enabling its use as a hydrolytically stable alternative in medicinal chemistry . By the 1980s, 1,2,4-oxadiazoles gained prominence as scaffolds for antimicrobial and anti-inflammatory agents, with foundational work demonstrating their inhibition of cyclooxygenase (COX) and lipoxygenase enzymes .

The 21st century witnessed exponential growth in applications, driven by advances in Ullmann-type coupling and microwave-assisted cyclization techniques . Between 2010–2025, over 200 patents highlighted 1,2,4-oxadiazoles as core structures in anticancer, antiviral, and central nervous system (CNS)-targeting drugs . A Web of Science analysis reveals a 320% increase in publications on 1,2,4-oxadiazole derivatives since 2010, underscoring their chemical versatility .

Table 1: Key Milestones in 1,2,4-Oxadiazole Chemistry

| Year | Development | Significance |

|---|---|---|

| 1884 | Initial synthesis by Tiemann & Krüger | First structural characterization |

| 1940s | Early antimicrobial screening | Identified Gram-positive bacterial inhibition |

| 1963 | Oxolamine FDA approval | First therapeutic 1,2,4-oxadiazole (cough suppressant) |

| 2009 | ND-421 discovery | MRSA-targeting antibiotic lead compound |

| 2022 | Microwave-accelerated cyclization | 85% yield improvement in heterocycle formation |

Significance of Azetidine-Containing Heterocycles

Azetidines, four-membered saturated nitrogen heterocycles, combine unique strain energy (≈26 kcal/mol) with metabolic stability, making them ideal bioisosteres for piperidine and pyrrolidine rings . Their compact size (van der Waals volume ≈ 38 ų) enables membrane penetration while maintaining target affinity, as demonstrated in CSF-1R inhibitors like compound 4a (IC₅₀ = 9.1 nM) . Commercial drugs like Azelnidipine (calcium channel blocker) validate azetidines' pharmacological utility, with 78% oral bioavailability in preclinical models .

Table 2: Azetidine vs. Common Nitrogen Heterocycles

| Property | Azetidine | Piperidine | Pyrrolidine |

|---|---|---|---|

| Ring Strain | High | Low | Moderate |

| logP | 0.89 | 1.76 | 0.95 |

| Metabolic Stability | t₁/₂ = 4.7h | t₁/₂ = 1.2h | t₁/₂ = 2.1h |

| Synthetic Accessibility | Challenging | Moderate | High |

Structural Integration of 1,2,4-Oxadiazole and Azetidin-3-yl Moieties

The target compound merges two pharmacologically privileged motifs:

- 1,2,4-Oxadiazole Core : Provides hydrogen bond acceptors (N1, O4) and π-stacking capacity via the aromatic 4-methoxyphenyl group .

- Azetidin-3-yl Substituent : Introduces conformational rigidity, reducing entropic penalties during target binding .

X-ray crystallography of analogous structures shows a dihedral angle of 12.7° between the oxadiazole and methoxyphenyl planes, optimizing hydrophobic interactions in enzyme pockets . The hydrochloride salt enhances aqueous solubility (27 mg/mL in PBS) while maintaining logD₇.₄ = 1.85, ideal for blood-brain barrier penetration .

Table 3: Structural Features and Biochemical Correlations

Scientific Importance and Research Objectives

This hybrid molecule addresses three critical challenges:

- Antimicrobial Resistance : The oxadiazole moiety disrupts penicillin-binding protein 2a (PBP2a) in MRSA, while azetidine prevents efflux pump recognition .

- CNS Drug Development : Azetidine's small size facilitates dopamine D3 receptor binding (Kᵢ = 14 nM in analogs) with reduced off-target effects .

- Multimodal Therapeutics : Simultaneous COX-2/5-LOX inhibition (85% dual inhibition at 1 μM in murine models) suggests anti-inflammatory applications .

Current research objectives focus on:

Properties

IUPAC Name |

5-(azetidin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-16-10-4-2-8(3-5-10)11-14-12(17-15-11)9-6-13-7-9;/h2-5,9,13H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQNCQWJTVWYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the azetidine ring, followed by the introduction of the oxadiazole moiety and the methoxyphenyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs:

| Compound Name | Substituent (Position 3) | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility (HCl Salt) |

|---|---|---|---|---|---|

| Target Compound | 4-Methoxyphenyl | C₁₂H₁₄ClN₃O₂ | ~267.7 | ~2.1 | High (polar media) |

| 5-Azetidin-3-yl-3-(3-(CF₃)phenyl)-1,2,4-oxadiazole | 3-Trifluoromethylphenyl | C₁₂H₁₀F₃N₃O | 269.23 | 3.2 | Moderate |

| 5-Azetidin-3-yl-3-(3-methylphenyl)-1,2,4-oxadiazole | 3-Methylphenyl | C₁₂H₁₃N₃O | 215.25 | 2.5 | Moderate |

| 5-Azetidin-3-yl-3-(2-methoxyethyl)-1,2,4-oxadiazole | 2-Methoxyethyl | C₈H₁₄ClN₃O₂ | 219.67 | 1.5 | High |

| 5-Azetidin-3-yl-3-(4-chlorophenoxy)-1,2,4-oxadiazole | 4-Chlorophenoxymethyl | C₁₀H₁₀ClN₃O₂ | 239.66 | 2.8 | Low |

*LogP estimated using fragment-based methods.

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃) : Increase lipophilicity (LogP = 3.2) and may enhance membrane permeability but reduce aqueous solubility .

- Electron-Donating Groups (e.g., OCH₃) : The 4-methoxyphenyl group in the target compound balances moderate hydrophobicity (LogP ~2.1) with improved solubility due to the methoxy group’s polarity .

- Aliphatic Substituents (e.g., 2-methoxyethyl) : Lower LogP (1.5) and higher solubility, favoring pharmacokinetic profiles .

Pharmacological Activity

- Antitumor Activity: Diarylated oxadiazoles (e.g., 3,5-diaryl derivatives) show tumor weight reduction and increased survival in murine models . The [1,2,4]triazole-3-thiol analog exhibits cytotoxicity comparable to Vinblastine against HCT-116 colon carcinoma cells, suggesting that substituent electronics critically influence activity .

- Antimicrobial Activity: Oxadiazoles with halogenated aryl groups (e.g., 4-chlorophenoxy) demonstrate antibacterial and antifungal properties, likely due to enhanced electrophilicity .

Target Compound Hypothesis : The 4-methoxyphenyl group may confer moderate antitumor activity, as seen in analogs with similar substituents, though direct evidence is needed .

Stability and Reactivity

- Hydrolytic Stability : The 1,2,4-oxadiazole ring is generally stable under physiological conditions but may undergo ring-opening in strongly acidic or basic media.

- Azetidine Reactivity : The azetidine ring’s strain enhances its reactivity, enabling functionalization at the N-position for prodrug strategies .

Biological Activity

5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates an azetidine ring and a methoxy-substituted phenyl group linked to a 1,2,4-oxadiazole core, which is recognized for its diverse pharmacological properties.

Structural Characteristics

The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Azetidine Ring | A four-membered saturated heterocycle that may enhance the compound's biological interactions. |

| Methoxy Group | A methoxy-substituted phenyl group that can influence lipophilicity and binding affinity. |

| Oxadiazole Core | A five-membered ring containing two nitrogen atoms and one oxygen atom, known for various biological activities. |

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a broad spectrum of biological activities including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.

- Anticancer Properties : The oxadiazole derivatives have been reported to possess anticancer activity, possibly through mechanisms involving apoptosis induction in cancer cells.

- Anti-inflammatory Effects : Certain oxadiazole compounds demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Table of Biological Activities of Related Compounds

| Compound | Biological Activity |

|---|---|

| 5-(Phenyl)-1,2,4-Oxadiazole | Antimicrobial |

| 5-(Thiazolyl)-1,2,4-Oxadiazole | Anticancer |

| 5-(Furanyl)-1,2,4-Oxadiazole | Anti-inflammatory |

Case Studies and Research Findings

Recent studies have explored the biological profile of oxadiazole derivatives similar to this compound:

- Antimicrobial Studies : A study highlighted that specific oxadiazoles exhibited strong bactericidal effects against Staphylococcus species without significant cytotoxicity to normal cell lines . This suggests a favorable therapeutic index for these compounds.

- Cytotoxicity Assessments : In vitro assessments indicated that certain derivatives stimulated cell viability in cancer cell lines (A549 and HepG2), with some compounds showing increased viability above 100%, suggesting potential as anticancer agents .

- Mechanistic Insights : The mechanism of action for these compounds often involves their interaction with cellular targets that regulate gene expression related to biofilm formation and apoptosis pathways .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole hydrochloride to improve yield and purity?

- Methodological Answer : The synthesis can be optimized by leveraging cyclization reactions under controlled conditions (e.g., using green chemistry principles to minimize side products). For example, nucleophilic substitution reactions with azetidine precursors and oxadiazole ring formation via condensation of amidoximes with activated carbonyl groups are critical steps . Reagents like potassium permanganate (oxidation) and lithium aluminum hydride (reduction) can modulate intermediate stability . Monitoring reaction parameters (temperature, pH, and solvent polarity) is essential to avoid undesired byproducts .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques ensures accuracy:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., methoxyphenyl and azetidine moieties) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for pharmacological studies) .

- Mass Spectrometry (MS) : For molecular weight validation (e.g., molecular ion peaks matching the theoretical mass) .

- X-ray Crystallography : To resolve stereochemical ambiguities and confirm hydrogen-bonding interactions in the oxadiazole ring .

Q. How does the 4-methoxyphenyl substituent influence the compound's physicochemical properties?

- Methodological Answer : The electron-donating methoxy group enhances the compound's solubility in polar solvents and stabilizes the oxadiazole ring through resonance effects. Comparative studies with non-methoxy analogs (e.g., fluorophenyl or chlorophenyl derivatives) reveal differences in logP values and bioavailability, which can be quantified via reversed-phase HPLC .

Advanced Research Questions

Q. What mechanistic insights are critical for controlling regioselectivity during oxadiazole ring formation?

- Methodological Answer : Regioselectivity depends on the electronic environment of the reacting groups. For example, cyclization of amidoximes with carbonyl precursors favors 1,2,4-oxadiazole formation when electron-withdrawing groups (e.g., nitro or cyano) activate the carbonyl carbon. Computational tools (DFT calculations) can predict transition-state energies to guide reaction optimization .

Q. How should researchers address discrepancies in reported pharmacokinetic (PK) profiles of structurally similar oxadiazole derivatives?

- Methodological Answer : Conduct comparative PK studies using standardized protocols:

- In vitro assays : Measure metabolic stability in liver microsomes to identify cytochrome P450 interactions .

- In vivo models : Compare bioavailability in rodent models under controlled dosing regimens.

- Analytical validation : Use LC-MS/MS to quantify plasma concentrations and resolve metabolite interference .

Q. What computational strategies are effective in predicting target binding interactions for this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets (e.g., enzymes or receptors). Focus on the oxadiazole ring’s hydrogen-bonding capacity and the azetidine’s conformational flexibility. Molecular dynamics (MD) simulations (e.g., GROMACS) over 100+ ns trajectories can assess binding stability under physiological conditions .

Q. How can researchers resolve contradictions in biological activity data across oxadiazole derivatives?

- Methodological Answer : Implement structure-activity relationship (SAR) studies with systematic variations:

- Substituent scanning : Replace the 4-methoxyphenyl group with halogens or alkyl groups to evaluate activity trends .

- Dose-response assays : Use IC50/EC50 comparisons to identify potency outliers.

- Statistical analysis : Apply multivariate regression to isolate key structural contributors to activity .

Q. What safety protocols are prioritized when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and ACS guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.